molecular formula C25H24N4O2S2 B2937102 N-(2,3-dimethylphenyl)-2-({6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide CAS No. 954589-14-1

N-(2,3-dimethylphenyl)-2-({6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide

Cat. No.: B2937102
CAS No.: 954589-14-1
M. Wt: 476.61
InChI Key: MCJMJALOTPMSRV-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-({6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide (CAS Number: 954589-14-1) is a synthetic organic compound provided as a high-purity reference material for research applications. This molecule has a molecular formula of C25H24N4O2S2 and a molecular weight of 476.6 g/mol . Its complex structure integrates several pharmacologically relevant motifs, including a pyridazine ring, a 4-methylthiazole group, and a substituted acetamide chain, making it a valuable chemical intermediate for discovery chemistry and drug development programs. Researchers can utilize this compound as a key building block in medicinal chemistry, particularly for exploring structure-activity relationships in projects targeting various enzymes and receptors. It also serves as a crucial standard in analytical chemistry for method development and mass spectrometry studies. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheet (SDS) before use.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O2S2/c1-15-8-7-10-19(16(15)2)27-22(30)14-32-23-13-12-20(28-29-23)24-17(3)26-25(33-24)18-9-5-6-11-21(18)31-4/h5-13H,14H2,1-4H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCJMJALOTPMSRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=CC=C4OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dimethylphenyl)-2-({6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide is a compound of significant interest due to its potential biological activities. This article aims to explore its pharmacological properties, including anticancer, anticonvulsant, and antimicrobial activities, supported by case studies and research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is C25H24N4O2S2C_{25}H_{24}N_4O_2S^2, and it features a thiazole moiety linked to a pyridazine and an acetamide group.

Anticancer Activity

Recent studies have indicated that compounds containing thiazole and pyridazine moieties exhibit promising anticancer properties. For instance, a study demonstrated that thiazole-integrated compounds showed significant cytotoxic effects against various cancer cell lines. In particular, derivatives similar to this compound were tested against the A549 human lung adenocarcinoma cells. The results indicated an IC50 value of less than 10 µM, suggesting potent anticancer activity .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Reference
Compound AA549<10
Compound BNIH/3T315
N-(2,3-dimethylphenyl)-...A431<10

Anticonvulsant Activity

The anticonvulsant properties of related thiazole compounds have been investigated using picrotoxin-induced seizure models. Compounds with similar structural features to N-(2,3-dimethylphenyl)-... demonstrated significant protective effects against seizures. For example, a derivative showed a median effective dose (ED50) of 18.4 mg/kg in a seizure model, indicating strong anticonvulsant activity .

Table 2: Summary of Anticonvulsant Activity

CompoundModelED50 (mg/kg)Reference
Compound CPicrotoxin-induced18.4
Compound DChemos-induced24.38

Antimicrobial Activity

The antimicrobial efficacy of the compound has also been explored. A study reported that derivatives with similar structures exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 5 to 20 µg/mL for various bacterial strains .

Table 3: Summary of Antimicrobial Activity

CompoundBacterial StrainMIC (µg/mL)Reference
Compound EE. coli10
Compound FS. aureus5

Case Studies

  • Study on Anticancer Effects : In a study conducted by Evren et al., novel thiazole-containing compounds were synthesized and tested against A549 cells. The results indicated that the presence of methoxy and methyl groups significantly enhanced cytotoxicity compared to other analogs .
  • Anticonvulsant Evaluation : Another research effort focused on the anticonvulsant activity of thiazole derivatives in rodent models. Compounds structurally related to N-(2,3-dimethylphenyl)-... were shown to significantly reduce seizure frequency and intensity .

Comparison with Similar Compounds

Key Observations :

  • The pyridazine-thiazole core in the target compound is less common than oxadiazole or triazole cores in analogs .
  • Methoxy and methyl groups on aromatic rings may enhance lipophilicity and metabolic stability compared to halogenated (e.g., 442648-07-9) or hydroxy-substituted (e.g., 864544-38-7) analogs .

Key Observations :

  • The target compound’s synthesis likely follows a route similar to oxadiazole analogs but requires regioselective alkylation of the pyridazine-thiazole thiol intermediate .
  • Catalysts like zeolites (used in triazole derivatives ) or phase-transfer agents may improve reaction efficiency.

Hypothetical Insights for the Target Compound :

  • The pyridazine ring could confer selectivity toward enzymes like phosphodiesterases or tyrosine kinases, though further validation is needed.

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